molecular formula C14H23NO4 B1394515 2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid CAS No. 1250996-75-8

2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid

Katalognummer: B1394515
CAS-Nummer: 1250996-75-8
Molekulargewicht: 269.34 g/mol
InChI-Schlüssel: DCRMSHLCTZMJHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid (CAS: 1250996-75-8) is a bicyclic compound featuring a 3-azabicyclo[3.2.1]octane core. Key structural elements include:

  • A tert-butoxycarbonyl (Boc) group at the 3-position, serving as a protective moiety for the secondary amine .
  • An acetic acid substituent at the 8-position, enhancing hydrophilicity and enabling conjugation or salt formation .
  • Molecular formula: C₁₄H₂₃NO₄; molecular weight: 269.34 g/mol .

This compound is primarily used in pharmaceutical research as a building block for synthesizing bioactive molecules, including gamma-secretase modulators for Alzheimer’s disease and farnesoid X receptor agonists .

Eigenschaften

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octan-8-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-9-4-5-10(8-15)11(9)6-12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRMSHLCTZMJHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Boc Protection of Azabicyclo[3.2.1]octane Derivatives

The Boc group is introduced to protect the amine functionality in the bicyclic system. A representative method involves:

  • Dissolving the starting amine compound (e.g., nortropinone hydrochloride) in an organic solvent such as dichloromethane.
  • Adding a base such as triethylamine to neutralize the hydrochloride and facilitate the reaction.
  • Adding di-tert-butyl dicarbonate (Boc2O) at 0 °C and stirring for several hours (e.g., 3 hours) to form the Boc-protected intermediate.
  • Workup includes extraction, drying over anhydrous magnesium sulfate, filtration, and solvent removal under reduced pressure.
  • Purification by silica gel flash chromatography (ethyl acetate:hexane 1:5) yields tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate with yields reported up to 94.5%.

Functionalization to Introduce the Acetic Acid Moiety

The acetic acid group at the 8-position is introduced through further functionalization steps, often involving:

  • Formation of reactive intermediates such as triflates or enol triflates from the Boc-protected ketone derivatives.
  • Use of strong bases like lithium bis(trimethylsilyl)amide (LHMDS) at low temperatures (-70 °C to -78 °C) to generate enolates.
  • Reaction with electrophilic trifluoromethanesulfonyl reagents to form triflate intermediates.
  • Subsequent coupling or substitution reactions to install the acetic acid side chain.
  • Purification by chromatographic methods to isolate the desired intermediate with high yield (e.g., 92%).

Telescoped Dissociation and Boc Protection

A patented method describes a telescoped process where:

  • The dissociation of a precursor compound is performed in the presence of a suitable base such as potassium carbonate in solvents like tetrahydrofuran.
  • The Boc protection is conducted in situ without isolating intermediates.
  • Recrystallization is performed in solvents such as n-heptane at controlled temperatures (20 °C to 30 °C) for extended periods (up to 16 hours) to improve yield and purity.
  • This process minimizes by-products such as di-Boc derivatives and enhances overall efficiency.

Purification and Recrystallization

  • Recrystallization is a critical step to remove impurities and achieve high purity.
  • Solvents such as n-heptane, hexane, or petroleum ether are used at temperatures ranging from 20 °C to 70 °C.
  • Proper recrystallization conditions prevent formation of unwanted by-products and improve the yield of the final compound.
Step Description Reagents/Conditions Yield Notes
1 Boc Protection of Azabicycloamine Di-tert-butyl dicarbonate, triethylamine, DCM, 0 °C, 3h ~94.5% Purification by silica gel chromatography
2 Formation of Enol Triflate Intermediate Lithium bis(trimethylsilyl)amide, N-phenyltrifluoromethane-sulfonimide, THF, -70 °C to RT, 16h ~92% Chromatographic purification
3 Telescoped Dissociation and Boc Protection K2CO3 base, THF solvent, Boc protection in situ, recrystallization in n-heptane, 20-30 °C, 16h High yield, improved purity Minimizes di-Boc by-products
4 Final Functionalization to Acetic Acid Coupling/substitution reactions (details vary) Not explicitly quantified Requires careful control of reaction conditions
  • The Boc protecting group is essential to prevent amine reactivity during functionalization steps.
  • Low temperature conditions (-70 °C to -78 °C) are critical for enolate formation and subsequent triflate intermediate synthesis to avoid side reactions.
  • The use of strong, non-nucleophilic bases such as lithium bis(trimethylsilyl)amide ensures selective deprotonation.
  • Recrystallization solvents and conditions significantly impact the purity and yield of the final product.
  • Telescoped processes combining dissociation and protection steps without isolation improve process efficiency and reduce waste.
  • Safety precautions must be observed due to irritant properties of the compound and reagents involved.

The preparation of 2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid is a multi-step synthetic process involving Boc protection of the azabicyclooctane amine, formation of reactive intermediates under low temperature with strong bases, and careful purification by recrystallization. Patented telescoped processes enhance yield and purity by integrating steps and optimizing recrystallization. These methods are supported by detailed experimental data and are widely used in research settings for the synthesis of this compound as an intermediate in pharmaceutical and organic chemistry applications.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azabicyclo[3.2.1]octane ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or other reduced forms.

    Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to ketones or carboxylic acids, while reduction can yield alcohols.

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

The compound serves as a versatile building block in organic synthesis, particularly in the development of peptide and pharmaceutical compounds. The tert-butoxycarbonyl (Boc) group is commonly used to protect amines during chemical reactions, facilitating the selective synthesis of complex molecules.

Table 1: Synthesis Applications

Application AreaDescription
Peptide Synthesis Used as a protecting group for amino acids, enabling sequential coupling reactions.
Drug Development Acts as an intermediate in synthesizing various pharmaceutical agents.
Bioconjugation Facilitates the attachment of biologically active molecules to carriers or targets.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications due to its ability to mimic natural substrates and interact with biological targets.

Case Studies

  • Analgesic Agents : Research has shown that derivatives of this compound exhibit analgesic properties, making them candidates for pain management therapies.
  • Antimicrobial Activity : Studies indicate that modifications of the compound can lead to antimicrobial agents effective against resistant bacterial strains.

Structural Modifications

The azabicyclo structure allows for various modifications that can enhance biological activity. For example, altering the Boc group or introducing additional functional groups can significantly change the pharmacological profile of the resultant compounds.

Table 2: Structural Modifications and Their Impacts

Modification TypeImpact on Activity
Boc Group Variation Alters solubility and stability; impacts bioavailability.
Functional Group Addition Enhances interaction with specific biological targets; may improve efficacy.

Wirkmechanismus

The mechanism by which 2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid exerts its effects depends on its specific application. In drug development, for example, the compound may interact with specific enzymes or receptors, modulating their activity. The Boc group can be removed to reveal an active amine, which can then participate in further biochemical interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s uniqueness lies in its bicyclic framework and substituent positioning. Below is a comparative analysis with structurally related analogs:

Compound Name CAS/Code Structure Key Features Applications Reference
2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid 1427417-17-1 (QN-2928) Bicyclo[3.1.0]hexane core Smaller ring system (hexane vs. octane); acetic acid at 6-position Intermediate in antiviral agents
8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid (QE-0033) 1159826-74-0 Boc at 8-position; carboxylic acid at 3-position Inverted substituent positions; molecular weight: 255.31 Prodrug synthesis
Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate 91690-87-8 Ethyl ester instead of free acid; methylated nitrogen Higher lipophilicity; lacks Boc protection Neurological drug intermediates
3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octane-8-carboxylic acid 1250997-29-5 Carboxylic acid at 8-position; Boc at 3-position Same core but different functionalization Gamma-secretase modulation
Tropifexor (INN) 847862-26-4 Complex benzothiazole-carboxylic acid substituent Farnesoid X receptor agonist; clinical use Treatment of liver diseases

Biologische Aktivität

2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid, a bicyclic compound characterized by its unique azabicyclo structure, has garnered attention in pharmaceutical research for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₂₃NO₄
  • CAS Number : 1250996-75-8
  • Molecular Weight : 255.31 g/mol
  • Purity : ≥95% .

Biological Activity Overview

Research has indicated that compounds with similar structural frameworks exhibit various biological activities, particularly in antibacterial and enzyme inhibition contexts. The following sections summarize the key findings related to the biological activity of this compound.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of bicyclic compounds, including derivatives of 2-(3-(tert-butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid.

The mechanism primarily involves:

  • Inhibition of Bacterial Topoisomerases : Compounds derived from similar scaffolds have shown potent inhibitory effects on bacterial topoisomerases, critical enzymes for DNA replication and transcription .
  • Broad-Spectrum Activity : These compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains such as Staphylococcus aureus and Escherichia coli .

Case Studies

A notable study evaluated a series of bicyclic compounds for their antibacterial properties:

  • Compound E : Exhibited low nanomolar IC50 values against E. coli DNA gyrase and topoisomerase IV.
  • MIC Values : The minimum inhibitory concentrations (MICs) ranged from <0.03125 to 16 μg/mL against various bacterial strains .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor, particularly against cytochrome P450 enzymes and other drug-metabolizing enzymes.

Research Findings

  • CYP121A1 Inhibition : Related compounds have been identified as inhibitors of CYP121A1 from Mycobacterium tuberculosis, showcasing the potential for developing new treatments for tuberculosis .
  • Dual Inhibition Profiles : Compounds with similar structures have been reported to exhibit dual inhibition capabilities against multiple targets, enhancing their therapeutic profiles .

Toxicological Profile

While exploring the biological activity, it is crucial to consider the safety profile:

  • Hazard Classification : The compound is classified as an irritant, necessitating caution during handling .
  • Safety Data Sheets (SDS) indicate necessary precautions to mitigate exposure risks .

Summary of Biological Activities

Activity TypeDescriptionReferences
AntibacterialEffective against Gram-positive/negative bacteria
Enzyme InhibitionInhibits bacterial topoisomerases
CYP InhibitionPotential inhibitor of CYP121A1
ToxicityClassified as an irritant

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid?

  • Methodological Answer : The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to the 3-azabicyclo[3.2.1]octane scaffold before functionalization at the 8-position. For example, intermediates like 3-Boc-3-azabicyclo[3.2.1]octan-8-one (CAS 51796-82-8) are key precursors, which can undergo reductive amination or Grignard reactions followed by hydrolysis to introduce the acetic acid moiety . Purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) and characterization by 1^1H/13^13C NMR and HRMS are critical for verifying structural integrity.

Q. How can the purity and stability of this compound be validated under laboratory storage conditions?

  • Methodological Answer : Stability studies should include:

  • HPLC Analysis : Use a C18 column with UV detection (λ = 254 nm) to monitor degradation products.
  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures under nitrogen atmosphere.
  • Storage Conditions : Store at 2–8°C in inert, airtight containers to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the 3-azabicyclo[3.2.1]octane core?

  • Methodological Answer : Computational modeling (e.g., DFT calculations) can predict reactivity at specific positions. For instance, the 8-position is sterically accessible for nucleophilic attacks, while the 3-position is stabilized by the Boc group. Experimental validation via kinetic isotope effects or substituent-directed lithiation can further refine selectivity .

Q. How can chirality in the bicyclic scaffold impact pharmacological activity, and what methods ensure enantiomeric purity?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak AD-H column) or asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) can resolve enantiomers. Biological assays (e.g., receptor binding studies) should compare enantiomers to quantify activity differences. Refer to analogues like exo-tert-butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 273207-53-7) for case studies .

Data Contradiction & Resolution

Q. Conflicting reports exist on the solubility of Boc-protected azabicyclo compounds. How can this be systematically addressed?

  • Methodological Answer :

  • Solvent Screening : Test solubility in DMSO, THF, and chloroform using UV-Vis spectroscopy.
  • Co-solvent Systems : For aqueous solubility (e.g., in vitro assays), use cyclodextrin encapsulation or PEG-based co-solvents.
  • Literature Cross-Reference : Compare data with structurally similar compounds like 8-Azabicyclo[3.2.1]octane-8-carboxylic acid derivatives (CAS 625471-18-3) to identify trends .

Experimental Design for Biological Evaluation

Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

  • Methodological Answer :

  • Rodent Studies : Administer via IV/oral routes; collect plasma samples at timed intervals for LC-MS/MS analysis.
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect Boc deprotection or glucuronidation.
  • Reference Compounds : Benchmark against known bicyclic amines (e.g., 8-benzyl-3-chloro-8-azabicyclo[3.2.1]octane, CAS 166973-12-2) to contextualize absorption rates .

Safety & Handling Protocols

Q. What precautions are critical when handling this compound in a laboratory setting?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions.
  • Spill Management : Neutralize acidic residues with sodium bicarbonate; dispose via hazardous waste protocols.
  • First Aid : For skin contact, rinse with water for 15 minutes; seek medical evaluation if irritation persists .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.